N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 387.52 g/mol. This compound is classified as a thieno[2,3-d]pyrimidine derivative, which is known for its diverse biological activities, including potential therapeutic applications.
The synthesis of N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide features a complex arrangement of rings and functional groups. The structure can be represented using various notations:
InChI=1S/C19H21N3O2S2/c23-16(20-11-12-5-4-10-25-12)9-8-15-21-18(24)17-13-6-2-1-3-7-14(13)26-19(17)22-15/h4-5,10H,1-3,6-9,11H2,(H,20,23)(H,21,22,24)
This notation provides a systematic way to describe the chemical structure and connectivity of atoms.
The compound's canonical SMILES representation is C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CS4
, which illustrates its structural complexity.
N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions depend on specific conditions such as temperature and catalysts used.
The mechanism of action for N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide likely involves interactions with biological targets such as enzymes or receptors:
Data on the exact targets and pathways involved would require further experimental validation.
The physical properties of N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide include:
The chemical properties include:
Relevant data on stability under various conditions would also be essential for practical applications.
N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide has potential applications in various fields:
This compound represents a promising area for further research and development within pharmaceutical sciences and related fields.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3